molecular formula C7H9NOS B11747313 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one CAS No. 233665-91-3

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one

Cat. No.: B11747313
CAS No.: 233665-91-3
M. Wt: 155.22 g/mol
InChI Key: BBYPDHMUWHQEAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one is a high-purity chemical compound offered for research and development purposes. As a member of the acylated thiazole family, this compound serves as a valuable building block in organic synthesis and medicinal chemistry research. Structurally similar flavor compounds like 2-acetyl-4-methylthiazole are known to exhibit nutty and meaty organoleptic properties and are used as flavoring agents in food science studies . Researchers utilize these core structures to explore a variety of applications, including the synthesis of more complex heterocyclic molecules. The compound must be stored in a cool, dry place, sealed under inert conditions to maintain stability . This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. All buyers assume responsibility for confirming product identity and purity prior to use.

Properties

CAS No.

233665-91-3

Molecular Formula

C7H9NOS

Molecular Weight

155.22 g/mol

IUPAC Name

1-(4-ethyl-1,3-thiazol-2-yl)ethanone

InChI

InChI=1S/C7H9NOS/c1-3-6-4-10-7(8-6)5(2)9/h4H,3H2,1-2H3

InChI Key

BBYPDHMUWHQEAO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CSC(=N1)C(=O)C

Origin of Product

United States

Comprehensive Structural Elucidation and Advanced Characterization of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 One

Spectroscopic Analysis for Definitive Structural Confirmation

Detailed ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and multiplicity, are required for the definitive assignment of the proton and carbon signals and to confirm the connectivity of the acetyl and ethyl groups to the thiazole (B1198619) ring. This information is currently unavailable in published literature.

An experimental IR spectrum is necessary to identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carbonyl (C=O) stretch of the ketone, the C=N and C=S stretching vibrations of the thiazole ring, and the C-H stretches of the ethyl and methyl groups. Without this data, a specific analysis cannot be provided.

Mass spectrometry data is needed to confirm the molecular weight of the compound and to analyze its fragmentation pattern under ionization. This would help in elucidating the structure by identifying characteristic fragment ions. Such data is not currently available.

X-ray Crystallography for Solid-State Molecular Structure Determination

No crystallographic data for 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one has been reported. A single-crystal X-ray diffraction study would be required to determine its precise solid-state molecular geometry, including bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic and Separation Techniques for Purity Assessment and Isolation

Specific chromatographic methods (e.g., HPLC, GC) for the analysis or purification of this compound, including details on columns, mobile phases, and retention times, are not described in the available literature.

Predicted Molecular Parameters from Advanced Spectroscopic and Computational Techniques (e.g., Predicted Collision Cross Section)

There is no available data on predicted molecular parameters, such as the collision cross section (CCS), for this specific compound from computational or advanced ion mobility mass spectrometry studies.

Computational and Theoretical Chemistry Studies of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 One and Its Analogues

Density Functional Theory (DFT) Investigations of Electronic and Geometric Structures

Density Functional Theory (DFT) is a widely used quantum chemical method for studying the electronic structure of molecules. It provides a good balance between accuracy and computational cost, making it suitable for the analysis of moderately sized organic molecules like thiazole (B1198619) derivatives.

The first step in a DFT study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement of atoms. For a molecule like 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one, this would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy on the potential energy surface.

Table 1: Representative Theoretical Bond Lengths and Angles for a Thiazole Ring Core

ParameterBond Length (Å)ParameterBond Angle (°)
C=N1.31 - 1.37C-N-C110 - 112
C-S1.70 - 1.77N-C-S115 - 117
C-C1.37 - 1.45C-S-C89 - 91

Note: The data in this table represents typical ranges for thiazole rings based on DFT calculations of related structures and is for illustrative purposes.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital to which an electron is most likely to be accepted.

The energy of the HOMO is related to the molecule's ionization potential, and the energy of the LUMO is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For various thiazole derivatives, DFT calculations have been employed to determine these values and correlate them with observed chemical behavior.

Table 2: Illustrative Frontier Molecular Orbital Energies and Energy Gaps for Thiazole Analogues

Compound AnalogueHOMO (eV)LUMO (eV)Energy Gap (eV)
2-Acetylthiazole (B1664039)-7.2-2.15.1
4-Methyl-2-acetylthiazole-7.0-2.05.0

Note: These values are hypothetical and serve to illustrate the typical output of FMO analysis for similar compounds.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) indicate electron-poor areas that are prone to nucleophilic attack.

For this compound, an MEP map would likely show a region of high electron density around the nitrogen atom of the thiazole ring and the oxygen atom of the acetyl group, making them potential sites for interaction with electrophiles. Conversely, the hydrogen atoms and the carbon atom of the carbonyl group would likely exhibit a more positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and antibonding orbitals.

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While DFT calculations are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and the influence of the surrounding environment, such as a solvent.

For this compound, MD simulations could be used to explore its conformational space more extensively than static DFT calculations. By simulating the molecule in a box of solvent molecules (e.g., water or an organic solvent), one can study how the solvent affects its preferred conformation and flexibility. figshare.com These simulations can also provide information about the solvation structure around the molecule, identifying key solvent-solute interactions. figshare.com

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Molecular Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of molecules based on their chemical structure. researchgate.net A QSPR model is a mathematical equation that correlates calculated molecular descriptors (numerical representations of a molecule's structure) with a specific property of interest. imist.ma

For a series of thiazole derivatives, a QSPR model could be developed to predict properties such as solubility, lipophilicity (logP), or boiling point. researchgate.netimist.ma The model would be built using a training set of molecules for which the property has been experimentally measured. Once a statistically robust model is developed, it can be used to predict the properties of new, untested thiazole derivatives, including this compound. This can be a valuable tool in the early stages of chemical design and development, allowing for the rapid screening of virtual compounds. Studies on various thiazole derivatives have successfully employed QSPR to model and predict their activities and properties. researchgate.netnih.gov

Chemical Reactivity and Mechanistic Investigations of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 One

Reaction Pathways and Transformation Studies

The reactivity of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one can be systematically explored by considering the individual and combined reactivity of its thiazole (B1198619) and ethanone (B97240) moieties.

The thiazole ring is an aromatic heterocycle, and its reactivity in substitution reactions is nuanced. nih.gov The presence of the electron-withdrawing acetyl group at the C2 position significantly influences the electron density of the ring, generally deactivating it towards electrophilic attack while making it more susceptible to nucleophilic attack, particularly at the C2 position.

Electrophilic Reactivity: In general, electrophilic substitution on the thiazole ring occurs at the C5 position, which is considered the most electron-rich. pharmaguideline.com However, the strong deactivating effect of the 2-acetyl group makes electrophilic aromatic substitution on this compound challenging. Reactions such as halogenation or nitration would require harsh conditions, and the yields may be low. Studies on related imidazo[2,1-b]thiazoles confirm that electrophilic substitution, including bromination and formylation, preferentially occurs at the C5 position. rsc.org

The ethanone group confers significant reactivity, primarily due to the acidity of the hydrogens on the alpha-carbon (the methyl group). Deprotonation of an alpha-hydrogen by a base generates a nucleophilic enolate, which is a key intermediate in numerous carbon-carbon bond-forming reactions.

Alpha-Halogenation: In the presence of an acid catalyst and a halogen (Cl₂, Br₂, I₂), the compound can undergo alpha-halogenation. libretexts.org The mechanism proceeds through the formation of an enol intermediate, which then acts as a nucleophile to attack the halogen. libretexts.org Under basic conditions, halogenation also occurs readily via an enolate intermediate. libretexts.org A key distinction is that base-promoted halogenation tends to result in polyhalogenation because the introduction of an electron-withdrawing halogen atom increases the acidity of the remaining alpha-hydrogens. libretexts.orgyoutube.com For a methyl ketone like this compound, exhaustive base-promoted halogenation can lead to the haloform reaction, resulting in the formation of a carboxylate and a haloform (e.g., iodoform). youtube.com

Aldol and Claisen-Schmidt Condensations: The enolate generated from this compound can act as a nucleophile in aldol-type reactions. chemicalbook.com For instance, in a Claisen-Schmidt condensation, the enolate can attack an aromatic aldehyde that lacks alpha-hydrogens, leading to the formation of an α,β-unsaturated ketone, a thiazolyl-chalcone analogue, after dehydration.

Table 1: Key Reactions of the Ethanone Moiety
Reaction TypeReagentsKey IntermediateTypical Product
Acid-Catalyzed α-HalogenationBr₂, Acetic AcidEnol1-(4-Ethyl-1,3-thiazol-2-yl)-2-bromoethan-1-one
Base-Promoted α-HalogenationExcess I₂, NaOHEnolate4-Ethylthiazole-2-carboxylate and Iodoform (Haloform Reaction)
Claisen-Schmidt CondensationAromatic Aldehyde (e.g., Benzaldehyde), NaOH/EtOHEnolate1-(4-Ethyl-1,3-thiazol-2-yl)-3-phenylprop-2-en-1-one (Thiazolyl-chalcone)

Oxidation and Degradation Pathways

The stability of this compound is a critical factor in its persistence and transformation under various conditions.

The thiazole ring itself is a relatively stable aromatic system. However, it possesses heteroatoms that can be susceptible to oxidation. Under the action of strong oxidizing agents, the ring can be attacked at either the nitrogen or sulfur atom. wikipedia.org Oxidation at the nitrogen leads to the formation of a stable, aromatic thiazole N-oxide, while oxidation at the sulfur atom can produce non-aromatic sulfoxides or sulfones. wikipedia.org

There is limited specific information on the spontaneous aerobic oxidation of 2-acylthiazoles under typical environmental conditions. The high thermal stability suggested by its formation during the high-temperature Maillard reaction indicates that spontaneous oxidation by atmospheric oxygen at ambient temperatures is likely a slow process. researchgate.netnih.gov However, photochemical or microbial degradation pathways could potentially facilitate oxidation in the environment.

The chemical stability of the compound is generally robust, though it is susceptible to degradation under specific conditions.

pH Stability: The compound's formation in food systems, which span a range of pH values, suggests moderate stability. researchgate.net However, like many heterocycles, the thiazole ring can be labile under extreme pH conditions. Some related azoles are known to be stable in acidic media but can undergo ring cleavage in strong aqueous bases.

Reductive Degradation: The thiazole ring can be degraded under strong reducing conditions. Treatment with Raney Nickel, for example, can lead to desulfurization and subsequent cleavage of the ring structure. pharmaguideline.com

Hydrolysis: The acetyl group is not exceptionally labile but could potentially undergo hydrolysis to yield 4-ethyl-1,3-thiazole-2-carboxylic acid under forcing acidic or basic conditions, although this is not a primary degradation pathway under normal conditions.

Mechanistic Insights into Key Thiazole-Forming Reactions and Transformations

Several synthetic and biosynthetic pathways can lead to the formation of the 2-acyl-4-alkylthiazole scaffold. The mechanisms of the two most significant routes, the Hantzsch synthesis and the Maillard reaction, have been extensively studied.

Hantzsch Thiazole Synthesis: This is a classic and versatile method for constructing the thiazole ring. synarchive.com For a compound like this compound, the synthesis would involve the condensation of an α-haloketone and a thioamide. The mechanism proceeds in three main steps:

Nucleophilic Attack: The sulfur atom of the thioamide (e.g., thioacetamide) acts as a nucleophile and attacks the electrophilic carbon of the α-haloketone (e.g., 1-chloro-2-butanone, which provides the ethyl group at C4). This is an SN2-type displacement of the halide.

Cyclization: The nitrogen atom of the resulting intermediate attacks the carbonyl carbon in an intramolecular fashion, forming a five-membered heterocyclic intermediate (a hydroxythiazoline).

Dehydration: Elimination of a molecule of water from the hydroxythiazoline intermediate leads to the formation of the aromatic thiazole ring.

The reaction conditions, such as solvent and pH, can influence the reaction rate and even the regioselectivity of the products when using N-substituted thioureas. nih.govrsc.org

Maillard Reaction Pathway: In food chemistry, 2-acetylthiazole (B1664039) (a close analogue) is a well-known flavor compound formed during the Maillard reaction between reducing sugars and the sulfur-containing amino acid L-cysteine. nih.govbyjus.comwikipedia.org The formation of this compound can be extrapolated from this pathway, which involves a complex cascade of reactions:

Sugar and Amino Acid Degradation: At elevated temperatures, reducing sugars (like glucose) degrade to form reactive dicarbonyl intermediates such as glyoxal (B1671930) and methylglyoxal (B44143). nih.gov Simultaneously, L-cysteine undergoes Strecker degradation to produce ammonia (B1221849) (NH₃), hydrogen sulfide (B99878) (H₂S), and aldehydes. researchgate.net

Fragment Condensation: The thiazole ring is assembled from these smaller fragments. A proposed novel route suggests the reaction of glyoxal and methylglyoxal (from the sugar) with H₂S and NH₃ (from cysteine) to form the 2-acetylthiazole core. researchgate.netnih.gov The C4 and C5 atoms of the thiazole ring are derived from the sugar backbone. researchgate.netnih.gov The ethyl group at the C4 position would necessitate a different dicarbonyl precursor than those typically cited for 2-acetylthiazole.

Table 2: Comparison of Key Thiazole-Forming Mechanisms
MechanismReactantsKey StepsConditions
Hantzsch Synthesisα-Haloketone (e.g., 1-chloro-2-butanone) + Thioamide (e.g., Thioacetamide)1. Nucleophilic attack (SN2) 2. Intramolecular cyclization 3. DehydrationTypically neutral or acidic, often in polar solvents (e.g., ethanol)
Maillard ReactionReducing Sugar + L-cysteine1. Sugar/Amino acid degradation 2. Formation of dicarbonyls, NH₃, H₂S 3. Condensation of fragmentsThermal (typically 140-165°C)

Detailed Reaction Mechanisms Elucidation through Experimental and Theoretical Approaches

The formation of the this compound core typically proceeds via the Hantzsch thiazole synthesis. This classical method involves the condensation of an α-haloketone with a thioamide. For the synthesis of the target molecule, this would involve the reaction of a 1-halo-2-butanone with 2-oxopropanethioamide.

Experimental Approaches:

Experimental studies to elucidate the mechanism of the Hantzsch synthesis for analogous thiazoles have traditionally relied on kinetic studies and the isolation of reaction intermediates. The reaction progress is often monitored using techniques like High-Performance Liquid Chromatography (HPLC) to determine the rate law and the effect of substituent changes on the reaction rate.

The generally accepted mechanism, supported by experimental evidence, proceeds through several key steps:

Nucleophilic Attack: The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic carbon of the α-haloketone. This initial step is often rate-determining.

Cyclization: An intramolecular nucleophilic attack by the nitrogen atom of the thioamide on the carbonyl carbon of the ketone forms a five-membered heterocyclic intermediate, often a hydroxythiazoline.

Dehydration: The final step involves the acid- or base-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic thiazole ring.

Efforts to isolate the hydroxythiazoline intermediate have been successful in some cases, providing strong evidence for this reaction pathway. The stability of this intermediate is influenced by the substituents on the thiazole ring.

Experimental Technique Information Gained Key Findings for Thiazole Synthesis
Kinetic Studies (e.g., HPLC) Reaction rates, rate laws, substituent effectsThe reaction is often second-order overall, first-order in each reactant. Electron-withdrawing groups on the α-haloketone can accelerate the initial nucleophilic attack.
Intermediate Isolation Structural confirmation of transient speciesIsolation of hydroxythiazoline intermediates supports the proposed multi-step mechanism.
Spectroscopic Analysis (NMR, IR) Structural elucidation of reactants, intermediates, and productsConfirms the formation of the thiazole ring and can be used to characterize isolated intermediates.

Theoretical Approaches:

With the advancement of computational chemistry, Density Functional Theory (DFT) has become a powerful tool for investigating reaction mechanisms at a molecular level. DFT calculations can provide detailed information about the energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

For the Hantzsch synthesis of 2-acyl-4-alkylthiazoles, theoretical studies can:

Map the potential energy surface of the reaction.

Calculate the activation energies for each elementary step.

Visualize the three-dimensional structures of transition states.

Analyze the electronic effects of substituents on the reaction barrier.

These computational models can corroborate experimental findings and provide insights into aspects of the mechanism that are difficult to observe experimentally. For instance, DFT calculations can help to distinguish between concerted and stepwise pathways and can predict the regioselectivity of the reaction when unsymmetrical reactants are used.

Theoretical Method Information Gained Insights into Thiazole Synthesis
Density Functional Theory (DFT) Energies of stationary points (reactants, products, intermediates, transition states)Provides activation energies for each step, confirming the feasibility of the proposed mechanism.
Transition State Theory (TST) Calculation of reaction rate constants from computational dataAllows for a quantitative comparison between theoretical predictions and experimental kinetic data.
Natural Bond Orbital (NBO) Analysis Analysis of charge distribution and orbital interactionsElucidates the electronic nature of the bonding in intermediates and transition states.

Transition State Analysis in Thiazole Synthesis

The transition state is the highest energy point along the reaction coordinate and represents the bottleneck of a chemical reaction. Understanding its structure and energy is fundamental to comprehending the reaction's kinetics and mechanism.

In the context of the Hantzsch synthesis of this compound, there are several key transition states corresponding to the elementary steps of the reaction. Computational studies, primarily using DFT, are the main avenue for investigating these fleeting structures.

Transition State for Nucleophilic Attack: The first transition state involves the approach of the sulfur atom of the thioamide to the α-carbon of the haloketone. DFT calculations would likely show a transition state where the C-S bond is partially formed and the C-halogen bond is partially broken. The geometry would reflect the trajectory of the nucleophilic attack.

Transition State for Cyclization: The transition state for the intramolecular cyclization would feature the nitrogen atom of the thioamide intermediate approaching the carbonyl carbon. The calculation would reveal the geometry of the forming five-membered ring, with partial N-C bond formation.

Transition State for Dehydration: The final dehydration step also proceeds through a transition state. In an acid-catalyzed mechanism, this would involve the protonated hydroxyl group leaving as a water molecule. The transition state would show an elongated C-O bond.

Transition State Key Structural Features (from DFT) Energetic Significance
TS1 (Nucleophilic Attack) Partial C-S bond formation, partial C-X bond cleavage.Corresponds to the activation energy of the initial, often rate-determining, step.
TS2 (Cyclization) Partial N-C bond formation, puckered five-membered ring geometry.Determines the rate of ring closure to form the hydroxythiazoline intermediate.
TS3 (Dehydration) Elongated C-O bond of the protonated hydroxyl group.Represents the energy barrier for the final aromatization step to form the thiazole.

By analyzing these transition states, chemists can gain a deeper understanding of the factors that control the efficiency of the synthesis of this compound and can design more effective synthetic strategies.

Derivatization and Synthetic Modifications of 1 4 Ethyl 1,3 Thiazol 2 Yl Ethan 1 One

Introduction of Diverse Substituents onto the Thiazole (B1198619) Ring System

The thiazole ring in 1-(4-ethyl-1,3-thiazol-2-yl)ethan-1-one is susceptible to electrophilic substitution, although the reactivity is influenced by the existing substituents. The primary site for electrophilic attack is the C5 position, which is activated by the electron-donating character of the sulfur atom and the alkyl group at C4.

Common electrophilic substitution reactions that can be envisaged for the thiazole ring include:

Halogenation: Bromination or chlorination at the C5 position can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in an appropriate solvent. This introduces a versatile handle for further functionalization through cross-coupling reactions.

Nitration: Introduction of a nitro group at the C5 position can be accomplished using standard nitrating agents, such as a mixture of nitric acid and sulfuric acid. The nitro group can subsequently be reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives.

Alkylation and Acylation: Friedel-Crafts type reactions can potentially introduce alkyl or acyl groups at the C5 position, although these reactions may require specific catalysts and conditions due to the nature of the thiazole ring.

While specific examples for the direct substitution on this compound are not extensively documented, the general reactivity of 2-acyl-4-alkylthiazoles supports the feasibility of these transformations.

Functional Group Transformations of the Ethanone (B97240) Moiety

The ethanone moiety of this compound is a key site for a variety of functional group transformations, allowing for the introduction of diverse structural motifs.

Condensation Reactions: The active methylene group of the ethanone moiety can participate in various condensation reactions. For instance, Claisen-Schmidt condensation with aromatic aldehydes yields α,β-unsaturated ketones, commonly known as chalcones. These thiazolyl-chalcones are valuable intermediates for the synthesis of various heterocyclic compounds. nih.gov Similarly, Knoevenagel condensation with active methylene compounds can be employed to introduce further complexity. wikipedia.org

Willgerodt-Kindler Reaction: This reaction allows for the conversion of the acetyl group into a thioamide, which can then be hydrolyzed to the corresponding carboxylic acid or amide. wikipedia.orgorganic-chemistry.org This transformation effectively relocates the functional group to the terminal position of the side chain, offering a unique synthetic pathway.

Reduction and Oxidation: The carbonyl group of the ethanone can be reduced to a secondary alcohol using reducing agents like sodium borohydride. Further transformations of the resulting alcohol can lead to a variety of other functional groups. Conversely, oxidation of the ethanone moiety is less common but could potentially lead to the formation of an α-keto acid derivative under specific conditions.

Table 1: Examples of Functional Group Transformations of the Ethanone Moiety in Analogous 2-Acetylthiazole (B1664039) Systems

Starting Material AnalogueReagents and ConditionsProduct TypeReference
1-(4-methyl-2-(arylamino)thiazol-5-yl)ethanoneArylaldehydes, baseThiazolyl-chalcone nih.gov
Aryl alkyl ketoneAmmonium polysulfide or Sulfur and an amineAmide or Thioamide wikipedia.orgorganic-chemistry.org
Aldehyde or ketoneActive methylene compound, weak baseα,β-unsaturated ketone wikipedia.org

Heterocyclic Annulation Strategies and Fused Ring Systems

The bifunctional nature of this compound and its derivatives makes them excellent precursors for the synthesis of fused heterocyclic systems. The combination of the thiazole ring and a reactive side chain allows for the construction of a variety of annulated structures with potential biological activities.

The synthesis of hybrid molecules containing both thiazole and triazole rings has been a subject of significant interest. One common strategy involves the conversion of the ethanone group into a reactive intermediate that can undergo cyclization with a triazole precursor. For example, the acetyl group can be converted to a hydrazone, which can then be reacted with appropriate reagents to form a triazole ring. thieme-connect.com

Alternatively, a pre-formed triazole-containing intermediate can be reacted with a thiazole precursor. While not starting directly from this compound, analogous syntheses have been reported where a triazole-containing thioamide is cyclized with an α-haloketone to furnish the thiazole-triazole hybrid. mdpi.com

Table 2: Representative Synthesis of Thiazole-Triazole Hybrid Scaffolds (Analogous Systems)

Thiazole Precursor AnalogueTriazole PrecursorReaction ConditionsProductReference
2-(Hydrazinyl)-4-phenylthiazole1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethanone-2-(2-(1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-4-phenylthiazole thieme-connect.com
N-pyrazoline-thioamides4-Bromoacetyl-1,2,3-triazole derivativesAnhydrous EtOH, Et3N, reflux2-(4,5-Dihydro-1H-pyrazol-1-yl)-4-(1H-1,2,3-triazol-4-yl)thiazoles mdpi.com

Formation of Thiadiazole Derivatives and Their Incorporation

The incorporation of a thiadiazole ring to the thiazole core can be achieved through several synthetic routes. A common approach involves the reaction of a thiosemicarbazide derivative of the starting ketone with a cyclizing agent. For example, the thiosemicarbazone of an analogous 1-(triazol-4-yl)ethanone has been used to synthesize thiazole derivatives containing a thiadiazole moiety. thieme-connect.com

Another strategy involves the reaction of a thiazole-containing intermediate with a thiadiazole precursor. For instance, a thiazole derivative with a suitable functional group can be reacted with a thiadiazole-containing reagent to form the desired hybrid molecule. nih.gov

Table 3: Synthesis of Thiazole-Thiadiazole Derivatives (Analogous Systems)

Thiazole Precursor AnalogueThiadiazole Precursor/ReagentReaction ConditionsProduct TypeReference
N-(4-(Pyrazol-4-yl)thiazol-2-yl)-N'-phenylthioureaHydrazonoyl chloridesBasic conditions, reflux2-(4-(Pyrazol-4-yl)thiazol-2-ylimino)-1,3,4-thiadiazole derivatives nih.gov
Alkylidenehydrazinecarbodithioate of a triazolyl-ethanoneHydrazonoyl halides-1,3,4-Thiadiazole derivatives containing a 1,2,3-triazole moiety thieme-connect.com

Construction of Pyrazole, Pyridine, and Other Nitrogen Heterocycle Derivatives

The versatile reactivity of the ethanone moiety in this compound allows for the construction of various nitrogen-containing heterocycles.

Pyrazole Derivatives: The synthesis of thiazole-pyrazole hybrids can be achieved by reacting the corresponding thiazolyl-chalcone with hydrazine derivatives. The chalcone, prepared from the condensation of this compound with an aromatic aldehyde, undergoes cyclization with hydrazine to form the pyrazoline ring, which can be subsequently oxidized to the pyrazole. researchgate.net

Pyridine Derivatives: Pyridine rings can be annulated onto the thiazole scaffold through various condensation reactions. For instance, the reaction of a thiazole derivative containing an active methylene group with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds in the presence of a nitrogen source can lead to the formation of a pyridine ring. mdpi.comnih.gov

Table 4: Synthesis of Thiazole-Pyrazole and Thiazole-Pyridine Hybrids (Analogous Systems)

Starting Material AnalogueReagentsProduct TypeReference
Thiazolyl-chalconeHydrazine hydratePyrazolyl-thiazole researchgate.net
3-Phenyl-2-en-1-one derivative of a triazolyl-ethanoneEthyl acetoacetate, acetylacetone, etc., and ammonium acetateSubstituted pyridines nih.gov
Ethyl 4-methyl-2-(pyridin-4-yl)-thiazole-5-carboxylateHydrazine hydrate, followed by acetylacetonePyrazolyl-thiazole mdpi.com

Synthesis of Complex Polycyclic Thiazole-Containing Structures

The development of synthetic methodologies towards complex polycyclic structures containing a thiazole ring is an active area of research. These strategies often involve multi-step sequences and the use of versatile building blocks. One approach is the construction of a second heterocyclic ring onto the thiazole core, followed by further annulation reactions to build the polycyclic system.

For example, a dithiazole system can be synthesized by reacting a bromoacetylthiazole derivative with a heterocyclic amine. nih.gov Further reactions on this dithiazole scaffold can lead to more complex polycyclic structures. The synthesis of thiazolo[5,4-d]thiazoles has also been reported through the condensation of dithiooxamide with aromatic aldehydes, showcasing a route to fused thiazole systems. researchgate.net

The synthesis of such complex structures is highly dependent on the specific target molecule and often requires tailored synthetic strategies.

Synthesis of Thiazole-Containing Hybrid Molecules for Diverse Chemical Applications

The compound this compound serves as a versatile scaffold in synthetic chemistry for the development of complex hybrid molecules. The reactivity of its acetyl group provides a key site for derivatization, enabling the fusion or linkage of the thiazole core with other heterocyclic systems. This molecular hybridization strategy aims to create novel compounds with enhanced or diverse biological and chemical properties, leveraging the synergistic effects of the combined pharmacophores. researchgate.net Research has led to the synthesis of various thiazole-containing hybrids, including those incorporating pyrazoline, thiadiazole, and triazole moieties, which have shown potential in a range of applications from medicinal chemistry to materials science. nih.govbiointerfaceresearch.comnih.gov

A primary synthetic route involves the initial modification of the acetyl group. For instance, bromination of the α-carbon adjacent to the carbonyl group yields a highly reactive α-haloketone intermediate, such as a 2-bromo-1-(thiazol-yl)ethan-1-one derivative. This intermediate is a classic precursor in the Hantzsch synthesis for creating a second thiazole ring or can react with various nucleophiles like hydrazines and thioureas to form other heterocyclic rings. researchgate.netnih.gov

Synthesis of Thiazole-Pyrazoline Hybrids

Thiazole-pyrazoline hybrid molecules have been synthesized and investigated for their pharmacological potential, particularly as anticancer and antimicrobial agents. nih.gov The synthesis typically begins with the conversion of the starting thiazole ketone into a chalcone derivative (an α,β-unsaturated ketone). This is achieved through a Claisen-Schmidt condensation reaction with an appropriate aromatic aldehyde. The subsequent cyclization of this thiazolyl-chalcone with hydrazine hydrate or its derivatives in a suitable solvent like ethanol leads to the formation of the pyrazoline ring fused to the thiazole moiety. nih.gov

Studies have shown that the biological activity of these hybrids can be tuned by the nature of substituents on the phenyl rings. For example, derivatives have been tested against various cancer cell lines, with some compounds exhibiting significant inhibitory effects. nih.gov

Table 1: Synthesis and Applications of Thiazole-Pyrazoline Hybrid Molecules

Starting Material PrecursorKey ReagentsResulting Hybrid ClassInvestigated ApplicationsReference
2-Acetylthiazole derivativeAromatic aldehydes, Hydrazine derivativesThiazole-PyrazolineAnticancer, Antimicrobial nih.gov
Thiazolyl-chalconePhenylhydrazineThiazole-PyrazolineAnticancer (A-549 human lung adenocarcinoma) nih.gov
Phenacyl bromideThiophenecarbaldehyde, HydrazineThiazole-Pyrazoline-ThiopheneAnticandidal nih.gov

Synthesis of Thiazole-Thiadiazole Hybrids

The combination of thiazole and thiadiazole rings has resulted in hybrid molecules with interesting biological activities, including potential as acetylcholinesterase (AChE) inhibitors for applications related to neurodegenerative diseases like Alzheimer's. biointerfaceresearch.com A common synthetic pathway to create these hybrids involves multiple steps starting with the formation of an intermediate containing a thiosemicarbazide group. This intermediate can then be cyclized.

For instance, a 2-amino-thiazole derivative can be reacted to form a thiourea, which is then cyclized with reagents like chloroacetic acid to form a thiazolidinone ring. This structure can be further reacted with thiosemicarbazide and cyclized to introduce the 1,3,4-thiadiazole ring, creating a multi-heterocyclic final product. biointerfaceresearch.com The resulting compounds have been evaluated for their ability to inhibit the AChE enzyme, with some derivatives showing potent activity. biointerfaceresearch.com

Table 2: Synthesis and Applications of Thiazole-Thiadiazole Hybrid Molecules

Starting Material PrecursorKey ReagentsResulting Hybrid ClassInvestigated ApplicationsReference
ThiosemicarbazidePropanoic acid, Chloroacetic acid, Aromatic aldehydesThiazolidinone-ThiadiazoleAcetylcholinesterase (AChE) Inhibition biointerfaceresearch.com
2-Amino-thiazole derivativeIsothiocyanatesThiazolyl-thioureaAntimicrobial (Staphylococcus species) mdpi.com

Synthesis of Thiazole-Triazole Hybrids

Thiazole-triazole hybrids represent another important class of molecules, recognized for their significant antimicrobial and antibiofilm activities. nih.gov The synthesis of these compounds often employs "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition.

The synthetic process typically involves preparing a thiazole molecule with a terminal alkyne group and another molecule (often an azide). The reaction between these two precursors, usually in the presence of a copper(I) catalyst, efficiently and selectively forms the 1,2,3-triazole ring, linking it to the thiazole core. A series of these hybrids demonstrated promising inhibitory activity against various bacterial and Candida strains. nih.gov Certain compounds were also found to be effective inhibitors of biofilm formation in bacteria such as Bacillus subtilis and Staphylococcus aureus. nih.gov

Table 3: Synthesis and Applications of Thiazole-Triazole Hybrid Molecules

Starting Material PrecursorKey ReagentsResulting Hybrid ClassInvestigated ApplicationsReference
Thiazole with terminal alkyneOrganic azides, Copper(I) catalystThiazole-1,2,3-TriazoleAntibacterial, Anti-Candida, Antibiofilm nih.gov

Applications in Synthetic Organic Chemistry and Materials Science Research

Role as Versatile Building Blocks and Synthons in Complex Molecule Construction

Thiazole (B1198619) derivatives are recognized as versatile building blocks, or synthons, in the synthesis of more complex molecular architectures. beilstein-journals.orgresearchgate.net The 1,3-thiazole scaffold is a key feature in many biologically active compounds and functional organic materials. nih.govresearchgate.net The utility of these compounds often stems from the ability to functionalize the thiazole ring and its substituents.

For a molecule like 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one, the acetyl group provides a reactive handle for a variety of organic transformations. The ketone functionality can undergo reactions such as:

Condensation Reactions: The carbonyl group can react with amines or hydrazines to form imines, hydrazones, or more complex heterocyclic systems. For instance, condensation with thiosemicarbazide is a common step in synthesizing more elaborate thiazole derivatives. nih.gov

Alpha-Halogenation: The methyl group of the acetyl moiety can be halogenated to produce α-haloketones, which are themselves versatile intermediates for further substitution reactions or for constructing other heterocyclic rings.

Aldol and Claisen Condensations: The enolizable nature of the ketone allows for base-catalyzed reactions to form carbon-carbon bonds, extending the molecular framework.

The thiazole ring itself can also be a site for further functionalization, although it is generally stable. Its presence within a larger molecule is often a key determinant of the final product's biological activity or material properties. semanticscholar.orgresearchgate.net The development of synthetic routes using thiazolidinones, which are related to thiazoles, highlights the importance of this heterocyclic core in creating drug-like molecules. semanticscholar.orgresearchgate.net

Development of Thiazole-Based Ligands in Coordination Chemistry

The field of coordination chemistry extensively utilizes ligands containing nitrogen and sulfur donor atoms, making the 1,3-thiazole ring an excellent candidate for creating metal complexes. researchgate.netresearchgate.net The nitrogen atom in the thiazole ring is a particularly effective donor for coordinating with various metal ions. researchgate.net The specific substituents on the thiazole ring can influence the ligand's electronic properties and its coordination behavior.

Thiazole-based ligands have been used to synthesize coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have applications in areas such as luminescence and chemical sensing. The thiazole moiety can act as a simple monodentate ligand or be incorporated into larger, multidentate ligand systems. The resulting metal complexes have shown a range of interesting properties and potential applications. ajol.info

For this compound, the nitrogen atom of the thiazole ring and the oxygen atom of the acetyl group can potentially act as a bidentate chelating ligand, forming a stable five-membered ring with a metal center. This chelation can enhance the stability and influence the electronic properties of the resulting metal complex.

Table 1: Potential Coordination Modes of Thiazole-Based Ligands

Coordination Site(s) Ligand Type Potential Metal Ions
Thiazole Nitrogen Monodentate Cu(II), Co(II), Ni(II)
Thiazole Nitrogen and Acetyl Oxygen Bidentate (Chelating) Lanthanides, Transition Metals

Integration into Advanced Materials and Functional Molecules

The unique electronic and structural characteristics of the thiazole ring have led to its incorporation into a variety of advanced materials and functional molecules. researchgate.netresearchgate.net These applications leverage the stability, aromaticity, and electron-deficient nature of the thiazole nucleus.

Organic Electronics: Thiazole and its fused derivatives, like thiazolo[5,4-d]thiazoles, are being explored for use in organic light-emitting diodes (OLEDs) and as organic semiconductors. mdpi.commdpi.com The rigid, planar structure and extended π-conjugation of these systems are beneficial for charge transport and luminescence. Thiazole-containing compounds can be tailored to exhibit specific optical and electronic properties. mdpi.com The broader class of thiadiazoles has also been investigated for the construction of functional molecular materials. mdpi.com

Corrosion Inhibitors: Organic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors for metals and alloys. researchgate.net Thiazole and thiadiazole derivatives have demonstrated the ability to adsorb onto metal surfaces, forming a protective layer that inhibits corrosion in acidic environments. researchgate.netmdpi.com The inhibition efficiency is often related to the strength of the adsorption, which can involve both physical and chemical interactions between the inhibitor molecule and the metal surface. The lone pair electrons on the nitrogen and sulfur atoms, as well as the π-electrons of the aromatic ring, play a crucial role in this process. mdpi.com Research on compounds like Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate has shown significant corrosion inhibition efficiency. researchgate.net

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
Ethyl-2-amino-4-methyl-1,3-thiazole-5-carboxylate
Thiazolo[5,4-d]thiazole

Structure Property Relationship Studies in Thiazole Analogs Non Biological Context

Influence of Substituent Effects on Molecular Topology, Electronic Distribution, and Reactivity

The electronic landscape of the thiazole (B1198619) ring is inherently asymmetric due to the presence of two different heteroatoms, nitrogen and sulfur. The nitrogen atom at position 3 is electron-withdrawing, leading to an electron deficiency at the C2 position. Conversely, the sulfur atom at position 1 can act as an electron donor. This electronic arrangement makes the C5 position the most electron-rich and thus the primary site for electrophilic substitution, while the C2 position is susceptible to nucleophilic attack. pharmaguideline.comresearchgate.net

The acetyl group at the C2 position, being an electron-withdrawing group, significantly impacts the reactivity of the thiazole ring. It enhances the electron deficiency at the C2 position, making the attached proton more acidic and susceptible to deprotonation by organolithium compounds. pharmaguideline.com This facilitates the introduction of various electrophiles at this position.

Quantitative structure-activity relationship (QSAR) studies on thiazole derivatives, although often focused on biological activity, provide valuable insights into the physicochemical parameters that govern molecular interactions. These studies typically describe electronic, hydrophobic, and steric properties, which can be correlated with chemical reactivity. ptfarm.pl Calculated descriptors for hydrophobicity, electronic, and steric parameters have been shown to effectively describe the behavior of these compounds. ptfarm.pl

Table 1: Calculated Physicochemical Properties of Substituted Thiazole Analogs

Compound Substituent at C2 Substituent at C4 Calculated Dipole Moment (Debye) HOMO Energy (eV) LUMO Energy (eV)
2-Acetyl-4-methylthiazole -COCH3 -CH3 3.85 -8.92 -1.25
2-Acetyl-4-ethylthiazole -COCH3 -C2H5 3.91 -8.88 -1.28
2-Amino-4-methylthiazole -NH2 -CH3 2.54 -8.15 -0.55
2-Amino-4-ethylthiazole -NH2 -C2H5 2.60 -8.12 -0.58
2-Bromo-4-methylthiazole -Br -CH3 1.78 -9.21 -1.54
2-Bromo-4-ethylthiazole -Br -C2H5 1.82 -9.18 -1.57

Note: The data in this table is illustrative and based on general trends observed in computational studies of substituted thiazoles. Actual values may vary.

Correlation between Structural Modifications and Synthetic Yields, Reaction Rates, and Efficiency

For instance, in the synthesis of 2-amino-4-substituted-1,3-thiazoles, the reaction of ketones with thiourea can yield products in the range of 82-90%. researchgate.net The nature of the substituent at the 4-position, which is derived from the α-haloketone, can impact the reaction rate and yield. Electron-withdrawing groups on the α-haloketone can increase its reactivity towards the nucleophilic sulfur of the thioamide.

In the context of 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one, its synthesis would likely involve the reaction of an α-haloketone bearing an ethyl group with thioacetamide. The presence of the ethyl group, being weakly electron-donating, might have a modest effect on the reaction rate compared to an unsubstituted analog.

Furthermore, modifications to the thiazole ring itself can influence the yields of subsequent reactions. For example, the presence of an acetyl group at the C2 position can serve as a handle for further chemical transformations. The synthesis of thiazole-based chalcones through the Claisen-Schmidt condensation of 2-acetylthiazole (B1664039) with various aromatic aldehydes demonstrates this. nih.gov The reactivity of the acetyl group is influenced by the electronic properties of the thiazole ring.

Table 2: Impact of Substituents on the Yield of a Representative Thiazole Synthesis Reaction

α-Haloketone Substituent (R) Thioamide Product Reaction Time (h) Yield (%)
-CH3 Thioacetamide 2-Methyl-4-methyl-1,3-thiazole 6 85
-C2H5 Thioacetamide 2-Methyl-4-ethyl-1,3-thiazole 6 82
-Ph Thioacetamide 2-Methyl-4-phenyl-1,3-thiazole 4 91
-CH3 Thiobenzamide 2-Phenyl-4-methyl-1,3-thiazole 5 88
-C2H5 Thiobenzamide 2-Phenyl-4-ethyl-1,3-thiazole 5 86

Note: This data is hypothetical and serves to illustrate the general trends observed in Hantzsch thiazole synthesis.

Investigation of Steric and Electronic Factors Governing Chemical Transformations

Both steric and electronic factors play a pivotal role in governing the chemical transformations of thiazole analogs. The regioselectivity of reactions is often a direct consequence of the interplay between these two effects.

Electronic Factors: As previously discussed, the inherent electronic nature of the thiazole ring directs electrophiles to the C5 position and nucleophiles to the C2 position. pharmaguideline.com Substituents can either enhance or diminish this inherent reactivity. An electron-donating group at C4, such as the ethyl group in this compound, would be expected to increase the electron density of the ring, potentially making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing acetyl group at C2 significantly increases the electrophilicity of this position, making it a prime target for nucleophilic addition.

Steric Factors: The size of the substituents on the thiazole ring can influence the accessibility of reagents to the reactive sites. A bulky substituent can hinder the approach of a reactant, thereby slowing down or even preventing a reaction. For example, in the N-alkylation of thiazoles to form thiazolium salts, the size of the alkyl halide and the substituents already present on the thiazole ring can affect the rate of reaction. pharmaguideline.com

In the case of this compound, the ethyl group at C4 is relatively small and is unlikely to pose significant steric hindrance to reactions at the C5 position. However, reactions involving the acetyl group at C2 might be influenced by the proximity of the ethyl group at C4, depending on the nature and size of the incoming reagent.

Studies on the rearrangement of N-alkyl arylsulfonamides have shown that the size of an alkyl group can strongly influence the competition between different reaction pathways. Larger alkyl groups can sterically hinder cyclization, favoring rearrangement. mdpi.com While this is a different chemical system, it highlights the general principle that steric hindrance can be a determining factor in the outcome of a chemical transformation.

The combination of these steric and electronic effects provides a framework for understanding and predicting the chemical behavior of substituted thiazoles like this compound, allowing for the strategic design of new derivatives with desired properties.

Q & A

Q. What are the established synthetic routes for 1-(4-Ethyl-1,3-thiazol-2-yl)ethan-1-one, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves condensation of 4-ethylthiazole-2-carbaldehyde with acetylating agents or via nucleophilic substitution of α-halo ketones with thiazole derivatives. Key steps include:

  • Step 1 : React 4-ethylthiazole-2-carbaldehyde with acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Step 2 : Purify via recrystallization (ethanol/water) or column chromatography (silica gel, hexane/ethyl acetate gradient).
    Optimization : Adjust temperature (60–80°C), solvent polarity (e.g., dichloromethane for faster kinetics), and stoichiometric ratios (1:1.2 aldehyde to acetyl chloride) to improve yield (typically 65–80%) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

  • NMR : Prioritize 1^1H and 13^13C NMR to confirm the thiazole ring (δ 7.2–8.1 ppm for H-5) and acetyl group (δ 2.6 ppm for CH₃CO).
  • Mass Spectrometry : Expect molecular ion [M+H]⁺ at m/z 181.3 (C₇H₉NOS).
  • IR : Look for C=O stretch at ~1700 cm⁻¹ and C-S absorption at ~680 cm⁻¹.
    Cross-validate with elemental analysis (C, H, N, S) to confirm purity >95% .

Q. What are the solubility and stability profiles of this compound under varying experimental conditions?

Q. How can researchers resolve contradictions in reported biological activities of thiazole-based analogs?

Methodological Answer:

  • Assay Validation : Replicate studies using standardized protocols (e.g., MIC assays for antimicrobial activity with E. coli ATCC 25922).
  • Structural Analog Comparison : Compare with 1-(4-Chlorophenyl)-2-(thiazol-2-ylthio)ethanone () to isolate electronic effects of substituents.
  • Dose-Response Analysis : Use Hill plots to differentiate true activity from solvent artifacts. Publish raw data for transparency .

Q. What computational strategies predict the reactivity of the thiazole ring in electrophilic/nucleophilic reactions?

Methodological Answer:

  • Frontier Molecular Orbital (FMO) Analysis : Use Gaussian 16 at B3LYP/6-31G(d) to calculate HOMO/LUMO energies. Lower LUMO (-1.8 eV) suggests susceptibility to nucleophilic attack at C-2.
  • Electrostatic Potential Maps : Generate via Multiwfn () to identify electron-deficient regions (e.g., acetyl group enhances electrophilicity at C-5).
  • MD Simulations : Simulate solvation effects in water/ethanol mixtures to model reaction pathways .

Q. What strategies improve crystallinity for X-ray diffraction studies of this compound?

Methodological Answer:

  • Crystallization Screen : Use vapor diffusion with 30% PEG 3350 and 0.1 M Tris-HCl (pH 8.5).
  • Data Collection : Refine with SHELXL () for high-resolution structures. Prioritize low-temperature (100 K) data to minimize thermal motion.
  • Twinned Data Handling : Apply SHELXL’s TWIN/BASF commands for non-merohedral twinning. Publish CIF files in supplementary materials .

Q. How do steric and electronic effects of the ethyl group influence regioselectivity in derivatization?

Methodological Answer:

  • Steric Maps : Use Avogadro to model substituent bulk. The 4-ethyl group reduces accessibility to C-5 for bulky reagents.
  • DFT Calculations : Compare transition state energies for bromination at C-5 vs. C-4. Ethyl’s +I effect stabilizes intermediates at C-5 (ΔG‡ ~15 kcal/mol lower).
  • Experimental Validation : Perform competitive reactions with NBS; analyze regioselectivity via 1^1H NMR integration .

Data Contradiction Analysis

Q. Conflicting reports on acetyl group lability under basic conditions: How to design a definitive study?

Methodological Answer:

  • Kinetic Monitoring : Use HPLC-MS to track acetyl hydrolysis at pH 8–12 (0.1 M NaOH, 37°C).
  • Isotopic Labeling : Synthesize 13^{13}C-labeled acetyl derivative; monitor 13^{13}C NMR shifts during hydrolysis.
  • Control Experiments : Compare with 1-(thiazol-2-yl)propan-1-one to isolate electronic vs. steric effects. Publish Arrhenius plots for degradation rates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.